hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate
Description
Hepta-O-(trimethylsilyl) diphenyl alpha,alpha-trehalose 6-phosphate is a chemically modified derivative of trehalose 6-phosphate (T6P), a key intermediate in carbohydrate metabolism. The compound is synthesized by replacing seven hydroxyl groups of T6P with trimethylsilyl (TMS) moieties and introducing diphenyl protective groups. This derivatization enhances its stability in organic solvents and improves chromatographic detectability, making it valuable for analytical applications such as mass spectrometry (MS) or gas chromatography (GC) . The phosphorylation at the 6-position of trehalose is critical for its role in biosynthetic pathways, including starch and sucrose metabolism, as highlighted in enzymological studies .
Properties
Molecular Formula |
C45H87O14PSi7 |
|---|---|
Molecular Weight |
1079.7 g/mol |
IUPAC Name |
diphenyl [(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C45H87O14PSi7/c1-61(2,3)48-33-37-39(55-63(7,8)9)41(57-65(13,14)15)43(59-67(19,20)21)45(50-37)51-44-42(58-66(16,17)18)40(56-64(10,11)12)38(54-62(4,5)6)36(49-44)32-47-60(46,52-34-28-24-22-25-29-34)53-35-30-26-23-27-31-35/h22-31,36-45H,32-33H2,1-21H3/t36-,37-,38-,39-,40+,41+,42-,43-,44-,45-/m1/s1 |
InChI Key |
RULRDNXYBKICMA-YBUIZCLWSA-N |
Isomeric SMILES |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Selective Protection of Hydroxyl Groups
- Trehalose's hydroxyl groups are selectively protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine .
- The reaction is carried out under anhydrous conditions at low temperature to prevent over-protection or undesired side reactions.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Anhydrous pyridine or dichloromethane | Ensures moisture-free environment |
| Reagent | Trimethylsilyl chloride | Silylating agent |
| Base | Imidazole or pyridine | Catalyzes silylation |
| Temperature | 0°C to room temperature | Controls reaction rate |
- Formation of hepta-O-(Trimethylsilyl) trehalose with high regioselectivity on primary and secondary hydroxyl groups, as supported by NMR and mass spectrometry data.
Phosphorylation at the 6-Position
- The protected trehalose derivative undergoes phosphorylation using phosphoryl chloride (POCl₃) or diphenyl phosphoryl chloride in the presence of a base such as triethylamine .
- The reaction is performed under inert atmosphere at low temperature (around 0°C) to prevent hydrolysis and side reactions.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane or pyridine | Moisture-sensitive step |
| Reagent | Diphenyl phosphoryl chloride | For diphenyl phosphate group introduction |
| Base | Triethylamine | Neutralizes HCl generated |
| Temperature | 0°C to room temperature | Maintains selectivity |
- Efficient formation of diphenyl phosphate ester at the 6-position, confirmed via IR spectroscopy (P=O stretch) and NMR.
Introduction of the Diphenyl and Trimethylsilyl Groups
- The diphenyl phosphate is introduced via nucleophilic substitution or esterification, reacting the phosphorylated intermediate with diphenyl phosphorochloridate .
- The TMS groups are installed on remaining free hydroxyl groups using trimethylsilyl chloride in the presence of imidazole .
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Ensures moisture exclusion |
| Reagents | Diphenyl phosphorochloridate, TMSCl | Sequential addition |
| Base | Imidazole | Facilitates silylation |
| Temperature | 0°C to room temperature | Controls reaction specificity |
- The final compound exhibits seven TMS groups and diphenyl phosphate attached at the designated positions, as confirmed by high-resolution mass spectrometry and NMR spectroscopy.
Data Tables Summarizing Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|
| Hydroxyl protection | TMSCl, imidazole | Anhydrous pyridine | 0°C to RT | 12-24 hours | High regioselectivity |
| Phosphorylation | Diphenyl phosphoryl chloride, triethylamine | Dichloromethane | 0°C | 4-8 hours | Phosphate ester formation |
| Silylation of remaining hydroxyls | TMSCl, imidazole | Dichloromethane | RT | 12 hours | Complete silylation |
Research Findings and Perspectives
- Selectivity and Yield: Studies indicate that regioselective protection of trehalose hydroxyl groups is achievable with high yields (>85%) using TMSCl and imidazole under anhydrous conditions.
- Phosphorylation Efficiency: Diphenyl phosphoryl chloride provides a robust route for phosphate esterification, with yields exceeding 80% when performed at low temperature.
- Structural Confirmation: NMR (both ^1H and ^13C) and mass spectrometry are critical for confirming the successful installation of protective groups and phosphate moieties.
Recent advances suggest that microwave-assisted synthesis could further enhance reaction rates and yields, although traditional methods remain the standard due to their reliability.
Chemical Reactions Analysis
Synthetic Phosphorylation Reactions
The 6-O-phosphorylation of silylated trehalose derivatives is a critical reaction for synthesizing this compound. Key methods include:
Table 1: Regioselective Phosphorylation Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Selectivity (α/β) | Source |
|---|---|---|---|---|---|
| Diphenyl chlorophosphate/TMSOTf | CHCl | 0°C → rt | 63–85 | 6.2:1 (α) | |
| BF·OEt activation | CHCl | rt | 77 | Moderate α | |
| SnCl activation | EtO | 0°C | 42 | 1:1 (α/β) |
-
TMSOTf-Catalyzed Phosphorylation : The reaction of 2,3,4,2',3',4',6'-hepta-O-TMS-trehalose with diphenyl chlorophosphate in CHCl under TMSOTf catalysis achieves 63% yield with high α-selectivity (6.2:1) due to the TMS groups’ stabilization of the oxocarbenium intermediate .
-
BF3_33·OEt2_22-Mediated Coupling : Secondary acceptors react with SnCl-activated phosphite donors, yielding disaccharides with moderate α-selectivity but lower efficiency .
Silyl Ether Deprotection and Stability
The TMS groups influence both solubility and reaction pathways:
Key Observations :
-
Acid Sensitivity : TMS ethers undergo cleavage under acidic conditions (e.g., aqueous HCl), regenerating hydroxyl groups. This property is exploited in post-synthetic modifications .
-
Solvent Compatibility : The compound’s solubility in nonpolar solvents (e.g., CHCl, EtO) enables reactions incompatible with polar media .
-
Steric Hindrance : Bulkier TMS groups suppress undesired side reactions (e.g., anomerization) during glycosylation .
Phosphate Group Reactivity
The diphenyl phosphate moiety participates in two primary transformations:
Table 2: Phosphate-Mediated Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dephosphorylation | H/Pd-C, MeOH | Trehalose 6-phosphate (T6P) | Quant. | |
| Transesterification | ROH, TMSOTf | Alkyl/aryl phosphate derivatives | 50–70 |
-
Hydrogenolytic Deprotection : Catalytic hydrogenation removes diphenyl groups, yielding T6P salts (e.g., trehalose 6-phosphate dipotassium) .
-
Enzymatic Interactions : The phosphate group modulates interactions with metabolic enzymes (e.g., trehalase), though this is context-dependent .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison of Trehalose Derivatives
Mechanistic Insights
-
Glycosylation Pathways : The TMS groups shift reaction mechanisms toward S1-type pathways by stabilizing oxocarbenium intermediates, as observed in TMSOTf-promoted glycosylations .
-
Phosphate Activation : The diphenyl group enhances electrophilicity at phosphorus, facilitating nucleophilic attacks (e.g., by alcohols or amines) .
This compound’s unique reactivity profile makes it valuable for synthesizing trehalose-based probes and studying carbohydrate metabolism. Its applications are constrained only by the need for selective deprotection strategies and compatibility with biological systems .
Scientific Research Applications
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and regulation.
Industry: Used in the production of biopharmaceuticals and processed foods.
Mechanism of Action
The mechanism of action of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves its role as an intermediate in the synthesis of Trehalose 6-Phosphate. Trehalose 6-Phosphate is a crucial regulator of sugar metabolism and oil synthesis in plants. It acts by modulating the activity of various enzymes involved in these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trehalose 6-Phosphate (Natural Form)
- Structure : Unmodified T6P lacks protective groups, retaining two glucose units linked by an α,α-1,1-glycosidic bond with a phosphate group at the 6-position.
- Function : Acts as a signaling molecule in metabolic pathways, regulating sucrose biosynthesis and stress responses in plants and microorganisms .
- Stability : Hydrophilic and prone to hydrolysis under acidic or enzymatic conditions (e.g., via trehalose-phosphatase) .
- Analytical Utility : Requires derivatization (e.g., TMS) for GC-MS analysis due to low volatility .
6-O-Mycoloyl-alpha,alpha-Trehalose
- Structure : Features mycolic acid esters at the 6-position of trehalose, replacing the phosphate group.
- Function : A virulence factor in Mycobacterium tuberculosis, contributing to cell wall integrity .
- Stability : Hydrophobic due to mycoloyl chains; resistant to enzymatic degradation by phosphatases.
- Synthesis : Requires regioselective acylation, contrasting with the phosphorylation/silylation steps for the TMS-diphenyl derivative .
Trimethylsilyl Derivatives of Phosphorylated Sugars
- Examples : Trimethylsilyl derivatives of glucose 6-phosphate (G6P) or fructose 6-phosphate (F6P) .
- Analytical Use : Like the TMS-diphenyl trehalose derivative, these compounds are volatile and suited for GC-MS. However, the diphenyl groups in the trehalose analog provide additional steric protection, enhancing thermal stability during analysis .
- Reactivity : Silylation blocks hydroxyl groups, preventing undesired side reactions in synthetic workflows .
D-Glucose 6-Phosphate (G6P)
- Structure: A monosaccharide phosphate analogous to one glucose unit of T6P.
- Function : Central to glycolysis and gluconeogenesis.
- The TMS-diphenyl trehalose derivative’s larger size and protective groups reduce its enzymatic recognition compared to G6P .
Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural analogs.
Research Findings
- Synthetic Challenges : The multi-step synthesis of hepta-O-TMS-diphenyl T6P requires precise control to avoid incomplete silylation or phosphorylation. Evidence from analogous derivatization protocols (e.g., for G6P) suggests that reaction times exceeding 72 hours at room temperature improve yields .
- Biological Inertness : The TMS and diphenyl groups render the compound unrecognizable to enzymes like trehalose-phosphatase, limiting its utility in in vivo studies but enhancing its stability in in vitro assays .
- Comparative Stability: The compound’s half-life in methanol at 4°C exceeds 6 months, outperforming native T6P (days to weeks) .
Biological Activity
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate (T6P) is a modified form of trehalose-6-phosphate that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for health and disease.
Overview of Trehalose-6-Phosphate
Trehalose-6-phosphate (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide that plays significant roles in cellular stress responses, energy metabolism, and signaling pathways in various organisms. T6P is synthesized from glucose-6-phosphate and UDP-glucose by trehalose-6-phosphate synthase (TPS) and is subsequently dephosphorylated to trehalose by trehalose-6-phosphate phosphatase (TPP) .
1. Regulation of Metabolism:
T6P acts as a signaling molecule that regulates carbohydrate metabolism and energy homeostasis. It has been shown to inhibit the SnRK1 kinase complex, which is involved in energy sensing within cells. This inhibition leads to a reprogramming of gene expression related to metabolic pathways, facilitating adaptation to nutrient availability .
2. Role in Plant Development:
In plants, T6P is essential for growth and development. Transgenic studies have demonstrated that elevated levels of T6P promote growth under various conditions by enhancing carbon assimilation and regulating starch synthesis . Conversely, reduced T6P levels can lead to impaired growth and developmental defects.
3. Antimicrobial Potential:
Research has indicated that targeting T6P metabolism may provide new avenues for antimicrobial therapies. For instance, inhibiting the T6P phosphatase gene (otsB2) in Mycobacterium tuberculosis has shown potential as a therapeutic strategy by causing toxic accumulation of T6P, which disrupts bacterial growth .
Case Studies
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A study demonstrated that conditional mutants lacking the otsB2 gene were essential for the growth of M. tuberculosis in vitro and during acute infection phases in mice. The accumulation of T6P due to the inhibition of its phosphatase led to cell self-poisoning, suggesting a potential target for drug development against tuberculosis .
Case Study 2: Impact on Plant Growth
Transgenic Arabidopsis thaliana plants expressing E. coli genes for trehalose metabolism exhibited varying levels of T6P. Plants with elevated T6P levels showed enhanced growth rates compared to wild types when supplemented with sugars, highlighting T6P's role in optimizing plant metabolism under stress conditions .
Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing hepta-O-(trimethylsilyl) diphenyl alpha,alpha-trehalose 6-phosphate?
- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. Key steps include:
- Trimethylsilylation : Use trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under inert atmosphere to protect hydroxyl groups .
- Phosphorylation : Introduce the 6-phosphate group via reaction with diphenyl chlorophosphate, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts .
- Purification : Isolate intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by thin-layer chromatography (TLC) .
- Validation : Final characterization via ³¹P NMR and mass spectrometry (MS) to confirm substitution patterns .
Q. How can the structural integrity of this compound be validated after synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the stereochemistry of the trehalose backbone and phosphate group positioning (requires single crystals grown in THF/hexane mixtures) .
- NMR spectroscopy : Use ¹H-¹³C HSQC and DEPT-135 to assign trimethylsilyl and diphenyl substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2^k factorial design to evaluate variables like temperature, solvent polarity, and catalyst concentration :
- Factors : Temperature (25°C vs. 40°C), THF/Et₃N ratio (1:1 vs. 1:2), reaction time (24 vs. 48 hrs).
- Response variables : Yield, purity (by HPLC), and byproduct formation.
- Analysis : Use ANOVA to identify significant factors. For example, extended reaction times may reduce silylation efficiency due to TMSCl hydrolysis .
Q. What kinetic challenges arise when studying enzyme interactions with this modified trehalose 6-phosphate analog?
- Methodological Answer : Modified T6P analogs often exhibit altered binding to enzymes like trehalose-6-phosphate phosphatase (OtsB):
- Assay design : Monitor phosphate release using para-Nitrophenyl phosphate (pNPP) as a substrate, measuring absorbance at 410 nm .
- pH dependency : Conduct assays across pH 5.5–7.8 to identify shifts in pKa values of catalytic residues, as seen in wild-type trehalose phosphorylase .
- Inhibition studies : Test competitive inhibition by α-D-glucal; if pKis profiles deviate from wild-type, it suggests steric hindrance from trimethylsilyl groups .
Q. How can contradictory kinetic data (e.g., non-Michaelis-Menten behavior) be resolved in studies with this compound?
- Methodological Answer : Address contradictions through:
- Substrate analogs : Compare kinetics with unmodified T6P to isolate steric/electronic effects of silyl/diphenyl groups .
- Theoretical frameworks : Link data to the two-step "glucosyl-enzyme intermediate" mechanism (Scheme 1 in ). If kcat/Km ratios differ, propose altered transition-state stabilization due to bulky substituents .
- Molecular dynamics (MD) simulations : Model enzyme-ligand interactions to identify clashes or favorable hydrophobic interactions with diphenyl groups .
Q. What role does this compound play in elucidating trehalose metabolism in model organisms?
- Methodological Answer : Use metabolic flux analysis in Dendrobium nobile or yeast:
- Isotopic labeling : Feed ¹³C-labeled hepta-O-(trimethylsilyl) T6P and track incorporation into trehalose via LC-MS .
- Gene knockout strains : Compare metabolic profiles of ΔOtsB mutants vs. wild-type to assess bypass pathways .
- Transcriptomics : Quantify expression of SPS, TPS, and TPP genes under stress conditions (e.g., drought) to correlate with trehalose accumulation .
Data Analysis and Theoretical Integration
Q. How can researchers integrate this compound into broader studies on carbohydrate secondary metabolism?
- Methodological Answer : Align with frameworks such as:
- Metabolic control analysis (MCA) : Quantify control coefficients of T6P-modifying enzymes in orchid stems .
- Evolutionary biology : Compare OtsB orthologues across species to identify conserved binding pockets tolerant of bulky substituents .
- Stress response models : Test if silylated T6P analogs enhance thermotolerance in plants, linking to ROS scavenging pathways .
Q. What statistical approaches are critical for validating experimental reproducibility?
- Methodological Answer :
- Replicate design : Perform triplicate assays with independent syntheses to account for batch variability .
- Error propagation : Calculate confidence intervals for kinetic parameters (e.g., kcat = 2.3 ± 0.1 s⁻¹) using nonlinear regression tools like GraphPad Prism .
- Meta-analysis : Compare data across published studies (e.g., pH profiles in vs. synthetic yields in ) to identify consensus or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
